Propyl 5-methylfuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-methylfuran-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a propyl group and a carboxylate group at the 2-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 5-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylfuran-2-carboxylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Another method involves the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. This method provides a direct and simple strategy for synthesizing polysubstituted furans, including this compound .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as copper or palladium can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylate derivatives, alcohols, and various substituted furans .
Scientific Research Applications
Propyl 5-methylfuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of propyl 5-methylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the transformation of furan derivatives. The furan ring’s electron-rich nature allows it to participate in various nucleophilic and electrophilic reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl furan-2-carboxylate
- Ethyl furan-2-carboxylate
- Propyl furan-2-carboxylate
Uniqueness
Propyl 5-methylfuran-2-carboxylate is unique due to the presence of both a propyl group and a methyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it more reactive in certain types of reactions compared to its analogs .
Properties
CAS No. |
114430-33-0 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
propyl 5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-6-11-9(10)8-5-4-7(2)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
JJKJGICTNBUYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.